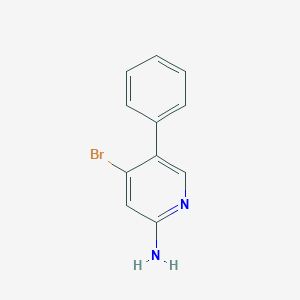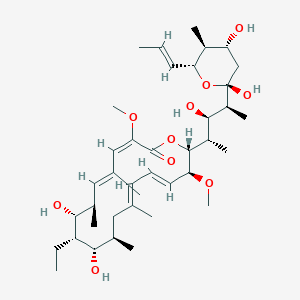
2-(Dimethylamino)-5-phenyl-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meldrum's acid is a cyclic compound that contains a pyrimidine ring and two carbonyl groups. It was first synthesized by the American chemist, Louis Meldrum, in 1908. Since then, it has been widely used in organic synthesis as a building block for the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of Meldrum's acid is based on its ability to act as a nucleophile due to the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with electrophiles, such as alkyl halides, aldehydes, and ketones. Additionally, Meldrum's acid can undergo intramolecular cyclization reactions to yield cyclic compounds.
Biochemical and Physiological Effects:
Meldrum's acid has been shown to have minimal toxicity and low bioavailability in vivo. However, it has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Meldrum's acid has been shown to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Meldrum's acid has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Additionally, it has a wide range of applications in organic synthesis and catalysis. However, Meldrum's acid has some limitations. It is sensitive to moisture and air, and it can decompose at high temperatures. Additionally, it can react with some functional groups, such as amines and alcohols.
Future Directions
Meldrum's acid has the potential for further research in various fields. In organic synthesis, it can be used as a building block for the preparation of new compounds with unique properties. In catalysis, it can be used as a catalyst for new reactions or for the modification of existing reactions. Additionally, Meldrum's acid can be further explored for its potential applications in biomedicine, such as the development of new drugs or diagnostic tools.
In conclusion, Meldrum's acid is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Meldrum's acid can lead to the development of new compounds and catalytic reactions, as well as potential applications in biomedicine.
Synthesis Methods
Meldrum's acid can be synthesized by the condensation of malonic acid and acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield Meldrum's acid. The yield of this reaction is typically high, and the purity of the product can be easily achieved by recrystallization.
Scientific Research Applications
Meldrum's acid has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, such as the preparation of β-keto esters, α,β-unsaturated esters, and cyclic compounds. It has also been used as a catalyst in various reactions, including the Michael addition, aldol condensation, and Knoevenagel condensation. Additionally, Meldrum's acid has been used as a fluorescent probe for the detection of metal ions and as a pH indicator.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(dimethylamino)-4-hydroxy-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12-13-10(16)9(11(17)14-12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,13,14,16,17) |
InChI Key |
KSHFGYMYTJTIRK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
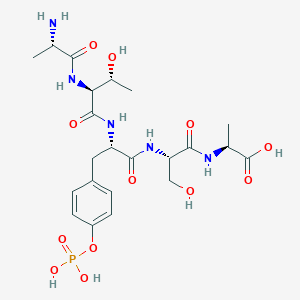

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
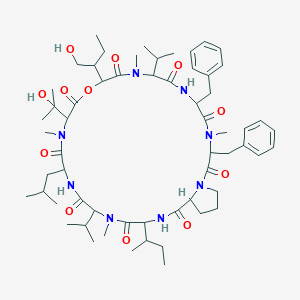
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
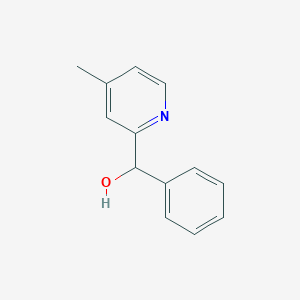
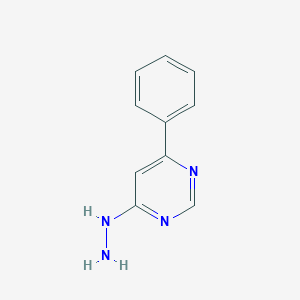
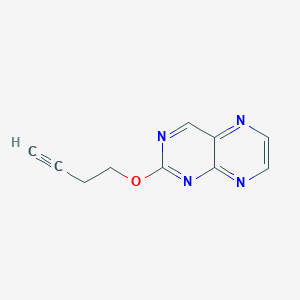
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

